molecular formula C9H11N3O2 B15212585 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione CAS No. 61671-73-6

6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione

Cat. No.: B15212585
CAS No.: 61671-73-6
M. Wt: 193.20 g/mol
InChI Key: IERFTNRMHYVERA-UHFFFAOYSA-N
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Description

6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is a bicyclic heterocyclic compound featuring an imidazo[1,2-c]pyrimidine core substituted with a propyl group at the 6-position and two ketone groups at the 2- and 5-positions. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

61671-73-6

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-propyl-3H-imidazo[1,2-c]pyrimidine-2,5-dione

InChI

InChI=1S/C9H11N3O2/c1-2-4-11-5-3-7-10-8(13)6-12(7)9(11)14/h3,5H,2,4,6H2,1H3

InChI Key

IERFTNRMHYVERA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=NC(=O)CN2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with 2-aminopyrimidine derivatives under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-c]pyrimidine core .

Another approach involves multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. This method is advantageous due to its simplicity and high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Catalysts such as palladium or copper may be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound belongs to the imidazo-pyrimidine-dione family, distinct from other dione-containing heterocycles like pyrano-quinolin-diones (e.g., 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione, as reported in Molecules (2012) ). Key differences include:

  • Ring System: The imidazo[1,2-c]pyrimidine core (fused imidazole and pyrimidine rings) vs. pyrano[3,2-c]quinoline (fused pyran and quinoline rings).
  • Substituents : A propyl group at the 6-position in the target compound vs. methyl or aryl groups in analogs.
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Estimated LogP Water Solubility
6-Propylimidazo[1,2-c]pyrimidine-2,5-dione C₉H₁₁N₃O₂ 193.21 1.2 Low
6-Methylimidazo[1,2-c]pyrimidine-2,5-dione C₇H₇N₃O₂ 165.15 0.8 Moderate
4-Aryl-6-methyl-pyranoquinolin-2,5-dione C₁₉H₁₅NO₃ 305.33 2.5 Very Low

Key Observations :

  • Pyrano-quinolin-diones exhibit higher molecular weights and lower solubility due to aromatic substituents .

Research Findings and Implications

  • Synthetic Flexibility : Multi-component reactions (as in ) could be adapted for imidazo-pyrimidine-diones to improve synthetic efficiency.
  • Structure-Activity Relationships (SAR) :
    • Propyl groups may enhance binding to hydrophobic enzyme pockets.
    • Electron-withdrawing ketone groups stabilize the planar conformation, critical for intermolecular interactions.
  • Gaps in Literature : Direct comparative studies on the biological efficacy of 6-propylimidazo[1,2-c]pyrimidine-2,5-dione vs. analogs are lacking.

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